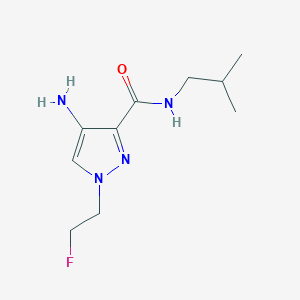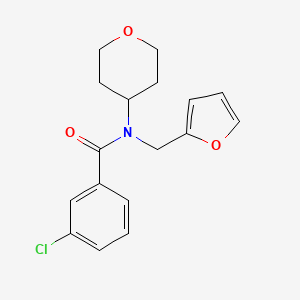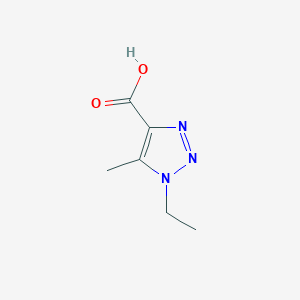
2-(ethylthio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The cyclopropyl group is a highly strained three-membered ring, which can have interesting chemical properties . The benzamide portion of the molecule is likely to be planar due to the conjugation of the amide group with the benzene ring.Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, benzamides can participate in various reactions such as hydrolysis, reduction, and reactions with Grignard reagents. The cyclopropyl group can undergo ring-opening reactions under certain conditions .Scientific Research Applications
Synthesis and Antimicrobial Properties One study discusses the synthesis and antimicrobial properties of new acylthiourea derivatives, which are structurally similar to the compound . These derivatives were tested on various bacterial and fungal strains, showing activity at low concentrations against both Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial activity was influenced by the type, number, and position of substituents on the phenyl group attached to the thiourea nitrogen (Limban et al., 2011).
Metalloligands and Magnetic Properties Another relevant study involves the use of ligands similar to the compound of interest in coordinating with copper ions to create anionic metalloligands. These metalloligands, when reacted with lanthanide salts, yielded tetranuclear complexes. Micro-SQUID data from this study highlighted the single-molecule magnet (SMM) behavior of the tetranuclear Tb complexes and the single-chain magnet (SCM) behavior of the Tb chain derivative (Costes et al., 2010).
Crystal Structure Analysis Research on the crystal structure of compounds similar to 2-(ethylthio)-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide, such as 2-hydroxy-N-methylbenzamide, provides valuable information on their structural properties. These studies contribute to understanding the bonding and molecular geometry that could be relevant for the compound (Pertlik, 1992).
Chemical Reactivity and Rearrangement Research into the reactivity and rearrangement of similar compounds under certain conditions offers insights into the synthetic pathways and potential reactivity of this compound. These studies explore the formation of different products through rearrangement processes, which can be pivotal in synthetic chemistry and the development of new compounds (Yokoyama et al., 1985).
Properties
IUPAC Name |
2-ethylsulfanyl-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-2-18-12-6-4-3-5-11(12)13(17)15-9-14(10-16)7-8-14/h3-6,16H,2,7-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLCBUWCTXSQDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-Chlorophenyl)-[3-(furan-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2864462.png)


![7-Chloro-5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2864465.png)

![1-Nitro-4-[(phenylsulfonyl)methyl]benzene](/img/structure/B2864470.png)
![4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene](/img/structure/B2864471.png)







